肌酸柠檬酸盐

描述

Molecular Structure Analysis

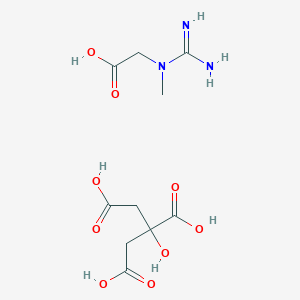

Creatine citrate has a molecular formula of C10H17N3O9 and a molecular weight of 323.26 g/mol . The InChI representation of creatine citrate is InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9 .Physical And Chemical Properties Analysis

Creatine citrate is more soluble than creatine monohydrate. Normalized by the relative amount of creatine per molecule, creatine citrate (19.14 g/L) shows a 1.55-fold better solubility when compared with the monohydrate (12.3 g/L) .科学研究应用

Exercise and Sports Performance

Creatine citrate is one of the most popular nutritional ergogenic aids for athletes . Studies have consistently shown that creatine supplementation increases intramuscular creatine concentrations, which may help explain the observed improvements in high-intensity exercise performance leading to greater training adaptations .

Post-Exercise Recovery

Research has shown that creatine supplementation may enhance post-exercise recovery . This can be particularly beneficial for athletes or individuals who engage in regular intense exercise.

Injury Prevention and Rehabilitation

Creatine supplementation may play a role in preventing and/or reducing the severity of injury, enhancing rehabilitation from injuries, and helping athletes tolerate heavy training loads .

Thermoregulation

Creatine supplementation may assist in thermoregulation during exercise , potentially improving performance and safety during intense exercise in hot conditions.

Neuroprotection

Creatine supplementation may offer neuroprotective benefits, particularly in the context of concussion and/or spinal cord injury .

Clinical Applications

A number of clinical applications of creatine supplementation have been studied involving neurodegenerative diseases (e.g., muscular dystrophy, Parkinson’s, Huntington’s disease), diabetes, osteoarthritis, fibromyalgia, aging, brain and heart ischemia, adolescent depression, and pregnancy . These studies provide a large body of evidence that creatine can not only improve exercise performance but can also have potential therapeutic benefits in various clinical populations .

Safety and Tolerability

Studies show that short and long-term supplementation (up to 30 g/day for 5 years) is safe and well-tolerated in healthy individuals and in a number of patient populations ranging from infants to the elderly . Moreover, significant health benefits may be provided by ensuring habitual low dietary creatine ingestion (e.g., 3 g/day) throughout the lifespan .

Hydration

Contrary to some misconceptions, a number of exercise training studies (e.g., 5-10 weeks) incorporating creatine supplementation have shown no increases in total body water (TBW) . This suggests that creatine supplementation does not lead to water retention, as is often believed.

作用机制

Target of Action

Creatine citrate primarily targets the creatine kinase enzymes and the sodium- and chloride-dependent creatine transporter 1 . These targets play a crucial role in energy storage and transfer within cells, particularly in muscle and brain tissues . The citrate component of creatine citrate may also interact with the citrate transporter SLC13A5 , which mediates the entry of extracellular citrate into the cytosol .

Mode of Action

Creatine citrate’s mode of action involves its conversion to phosphocreatine (PCr) in muscle tissues . This reaction is catalyzed by creatine kinase. Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation . The citrate component may chelate free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa .

Biochemical Pathways

Creatine citrate affects several biochemical pathways. It plays a key role in the creatine/phosphocreatine/creatine kinase system , which is crucial for cellular energy homeostasis . It also impacts the glycine and serine metabolism and arginine and proline metabolism pathways . The citrate component may influence the citrate cycle (TCA cycle) and glycolysis/gluconeogenesis pathways .

Pharmacokinetics

Creatine is known to be synthesized in the kidney, liver, and pancreas, and transported to various tissues, including skeletal muscle, heart, and brain . The half-life of creatine is approximately 3 hours . More research is needed to fully elucidate the ADME properties of creatine citrate.

Result of Action

Creatine citrate supplementation can lead to significant improvements in muscle strength, fat-free mass, and performance, primarily of high-intensity exercise tasks . It can also modulate cellular energy metabolism and protect against muscle wasting associated with conditions like cancer cachexia . The citrate component may help neutralize acid in the stomach and urine, raising the pH .

Action Environment

Environmental factors such as diet, exercise, and health status can influence the action, efficacy, and stability of creatine citrate. For instance, resistance training can enhance the ergogenic effects of creatine supplementation . Additionally, the safety and efficacy of creatine supplementation can vary depending on individual health conditions .

属性

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBREGJRSROLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

331942-94-0, 331942-93-9 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Creatine citrate | |

CAS RN |

331942-94-0, 177024-62-3 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does creatine citrate exert its effects on muscle energy metabolism?

A1: Creatine citrate, when ingested, dissociates into creatine and citrate in the body. Creatine is then taken up by muscle cells and phosphorylated to phosphocreatine. Phosphocreatine acts as a readily available energy reserve, rapidly regenerating adenosine triphosphate (ATP), the primary energy currency of cells, during high-intensity exercise. [, ]

Q2: Are there any differences in the metabolic effects of creatine citrate compared to creatine monohydrate?

A2: While both forms deliver creatine, research suggests that during hormone deprivation therapy, citrate levels decrease faster than choline and creatine, potentially influencing the (choline + creatine)/citrate ratio used in prostate cancer diagnostics. [] Further research is needed to fully understand potential metabolic differences.

Q3: What is the molecular formula and weight of creatine citrate?

A3: Creatine citrate has the molecular formula C12H19N3O11 and a molecular weight of 377.3 g/mol. []

Q4: What is known about the solubility of creatine citrate compared to other creatine forms?

A4: Creatine citrate exhibits significantly higher aqueous solubility compared to creatine monohydrate. This enhanced solubility is attributed to the presence of the citrate moiety. []

Q5: How does the solubility of creatine citrate compare to other creatine salts?

A5: Creatine citrate shows a dissolution rate intermediate to dicreatine citrate and creatine monohydrate. While more soluble than creatine monohydrate, it dissolves slower than dicreatine citrate. []

Q6: What factors can affect the stability of creatine citrate in solution?

A6: The stability of creatine citrate in solution can be affected by factors such as pH, temperature, and storage time. For instance, in effervescent formulations, dicreatine citrate dissociates into creatine, which can then crystallize out as creatine monohydrate, particularly at refrigerated temperatures. []

Q7: Are there any formulation strategies to enhance the stability or bioavailability of creatine citrate?

A7: While specific formulation strategies for creatine citrate are not detailed in the provided research, enteric coating of capsules containing various creatine forms, including creatine citrate, is mentioned as a potential method for targeted delivery. []

Q8: What happens to a solution of dicreatine citrate over time?

A8: In solution, dicreatine citrate gradually dissociates, leading to the formation of creatine. This free creatine can then further convert to creatine monohydrate, potentially crystallizing out of solution. This process appears accelerated at lower temperatures. []

Q9: What analytical techniques are commonly used to characterize and quantify creatine citrate?

A9: High-performance liquid chromatography (HPLC) is a commonly used technique to determine creatine concentration in solutions containing creatine citrate. []

Q10: How is creatine citrate monitored during its development and manufacturing process?

A10: While specific quality control measures for creatine citrate are not mentioned, the research emphasizes the importance of validated analytical methods to ensure consistency, safety, and efficacy throughout development, manufacturing, and distribution. [, ]

Q11: What is the general safety profile of creatine citrate based on available research?

A11: While limited data exists specifically on creatine citrate, current research suggests that a daily intake of 3 g of creatine, regardless of the specific form, is unlikely to pose safety concerns for healthy adults, excluding pregnant and breastfeeding women. []

Q12: Are there any known long-term effects associated with creatine citrate supplementation?

A12: The provided research primarily focuses on the short-term effects of creatine citrate. Long-term safety data specifically for creatine citrate is limited. [, , ]

Q13: What are the primary areas of research investigating the potential benefits of creatine citrate?

A13: Research on creatine citrate mainly centers around its use as an ergogenic aid, investigating its effects on exercise performance, particularly during high-intensity activities. Studies are exploring its impact on muscle strength, power output, and fatigue resistance. [, , ]

Q14: Has creatine citrate shown any promise in clinical trials for specific medical conditions?

A14: While some research explores the use of creatine in clinical settings, such as chronic kidney disease, the provided papers primarily focus on its use as a performance enhancer. More research is needed to determine its therapeutic potential for medical conditions. []

Q15: How does creatine supplementation, including the citrate form, affect individuals with chronic kidney disease?

A15: In chronic kidney disease, serum metabolomics are altered, often displaying increased creatinine and creatine levels. While supplementation might seem counterintuitive, research suggests renal diets may slow disease progression, highlighting the complex interplay of diet and kidney function. []

Q16: Are there other forms of creatine available as supplements, and how do they compare to creatine citrate?

A16: Several creatine forms are available, including creatine monohydrate, creatine pyruvate, creatine ethyl ester, and magnesium creatine chelate. Each form possesses varying solubility, absorption rates, and potential benefits. [, , , ]

Q17: Is creatine citrate more effective than other forms for improving athletic performance?

A17: Current research does not provide conclusive evidence that creatine citrate is superior to other forms in terms of performance enhancement. More comparative studies are needed to determine if one form provides a significant advantage. []

Q18: Is there any information available regarding the environmental impact of creatine citrate production or disposal?

A18: The provided research does not delve into the environmental impact of creatine citrate. Questions regarding its production, disposal, and potential environmental effects require further investigation. []

Q19: Beyond sports nutrition, are there any other potential applications of creatine citrate being explored?

A19: While the provided research focuses on athletic performance, the role of creatine in cellular energy metabolism suggests potential applications in other fields. Further research could investigate its use in conditions characterized by energy depletion or mitochondrial dysfunction. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)

![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)